![molecular formula C24H26N4O3 B2375252 Ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 921989-04-0](/img/structure/B2375252.png)
Ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
The compound Ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has been utilized in the synthesis of various novel compounds. For instance, ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, a related compound, has been employed in creating new pyrimidine derivatives, which include a range of complex structures such as pyrido[1,2-f]pyrimidines and pyrazolo-[3,4-b]pyridines (Farag, Kheder, & Mabkhot, 2008).
Antimicrobial Properties
The antimicrobial evaluation of some of these synthesized compounds has demonstrated potential efficacy. This highlights the significance of Ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate and its derivatives in the development of new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).
Chemical Reactivity and Synthesis
Reactivity in Synthesis
This compound has been instrumental in the synthesis of various heterocyclic compounds. For example, ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, a similar compound, served as a key material for synthesizing analogues of natural alkaloid peramine (Voievudskyi et al., 2016).
Potential in Corrosion Inhibition
Corrosion Inhibition Properties
Research has also explored the use of similar compounds in corrosion inhibition. For instance, derivatives like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate have been investigated for their efficiency in inhibiting corrosion, particularly on mild steel. Such studies underline the potential of Ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate in industrial applications (Dohare et al., 2017).
properties
IUPAC Name |
ethyl 1-(2-methylphenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)pyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-3-31-24(30)23-21(17-22(29)28(25-23)20-12-8-7-9-18(20)2)27-15-13-26(14-16-27)19-10-5-4-6-11-19/h4-12,17H,3,13-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFURFDJYHOAAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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